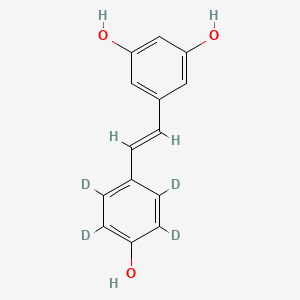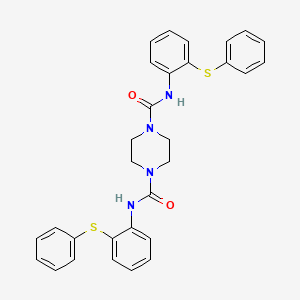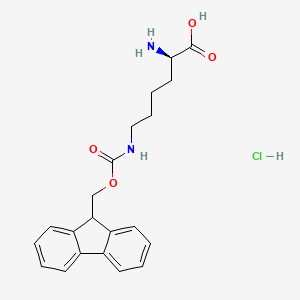
3'-Hidroxiginaramida II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxygynuramide II is an organic compound with the chemical formula C42H83NO6 and a molar mass of 698.11 g/mol . It is a white to light yellow crystalline solid with a melting point of about 140-142°C . This compound is insoluble in water at room temperature but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It is mainly used in scientific research as an intermediate and reagent for organic synthesis .
Aplicaciones Científicas De Investigación
3’-Hydroxygynuramide II has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of 3’-Hydroxygynuramide II are currently unknown . This compound is mainly used in scientific research as an intermediate and reagent for organic synthesis .
Mode of Action
It is known to play a role in catalyzing or accelerating certain chemical reactions .
Pharmacokinetics
It is known that the compound is a white to light yellow crystalline solid with a melting point of about 140-142°c . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . These properties may influence its bioavailability.
Result of Action
It has been suggested that it may have potential anti-inflammatory properties due to its ability to inhibit prostaglandin synthesis . It has also been shown to be an effective inhibitor of human platelet aggregation, with an IC50 value of 0.6 μM .
Action Environment
The action, efficacy, and stability of 3’-Hydroxygynuramide II can be influenced by various environmental factors. For instance, the compound needs to be stored and handled properly to avoid unsafe reactions with other chemicals . It is recommended to handle this compound in a well-ventilated laboratory environment and with appropriate protective measures .
Métodos De Preparación
The common method for preparing 3’-Hydroxygynuramide II involves reacting an appropriate amount of gynuramine with an oxidant, such as acetone peroxide, under suitable conditions . The reaction is generally carried out in an organic solvent, and the target product can be obtained by an appropriate purification step
Análisis De Reacciones Químicas
3’-Hydroxygynuramide II undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like acetone peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acetone peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
3’-Hydroxygynuramide II is unique due to its specific chemical structure and properties. Similar compounds include other phytochemicals isolated from the roots of Phyllanthus amarus . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3’-Hydroxygynuramide II lies in its potent anti-inflammatory and anti-platelet aggregation properties .
Similar compounds include:
- Gynuramine
- Other hydroxygynuramide derivatives
These compounds are used in various scientific research applications but differ in their specific effects and mechanisms of action.
Propiedades
IUPAC Name |
2,3-dihydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO6/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(46)41(48)42(49)43-37(36-44)40(47)38(45)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-41,44-48H,3-25,27,29-36H2,1-2H3,(H,43,49)/b28-26+/t37-,38+,39?,40-,41?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIODQZFUMOSRL-NZUMOFPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
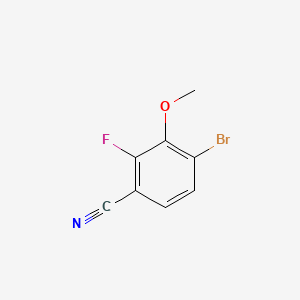
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
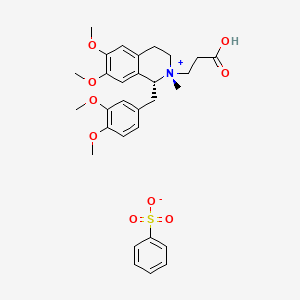

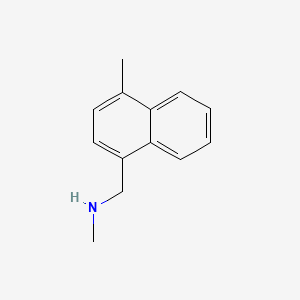
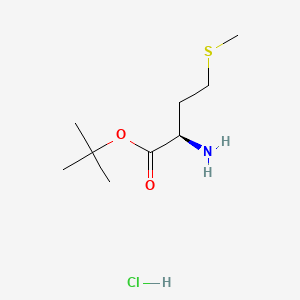

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
